Oleylamine hydrochloride
Overview
Description
Oleylamine hydrochloride is an organic compound derived from oleylamine, which is a long-chain aliphatic amine. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its role as a surfactant, stabilizer, and ligand in the synthesis of nanoparticles and other materials.
Mechanism of Action
Target of Action
Oleylamine hydrochloride is primarily used in the synthesis of nanomaterials, including metal , semiconductor , and metal halide perovskite nanomaterials. It acts as a solvent, an electronic surface-passivating ligand, and a long-chain surfactant for stabilizing colloids over a wide temperature range .
Mode of Action
This compound interacts with its targets by acting as a coordinating agent to stabilize the surface of the particles . It can also coordinate with metal ions, changing the form of the metal precursor and affecting the formation kinetics of nanoparticles during the synthesis .
Biochemical Pathways
It is known that oleylamine can form complexes with metal ions, such as gold (au), which can then be reduced to form au nanocrystals .
Pharmacokinetics
It is known that this compound can form clear solutions upon heating to 100°c , suggesting that it may have good solubility under certain conditions.
Result of Action
The primary result of this compound’s action is the formation of nanomaterials with controlled size and shape .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For example, heating mixtures of this compound and certain metal halides to 100°C can form clear solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleylamine hydrochloride can be synthesized through the reaction of oleylamine with hydrochloric acid. The process typically involves dissolving oleylamine in a suitable solvent, such as ethanol or ether, and then adding hydrochloric acid to the solution. The reaction is exothermic and results in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Oleylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can act as a reducing agent in certain reactions, particularly in the synthesis of nanoparticles.
Substitution: This compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: this compound itself can act as a reducing agent, especially in the presence of metal ions.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Metal nanoparticles.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: Like oleylamine, oleic acid is a long-chain fatty acid used in the synthesis of nanoparticles.
Uniqueness
Oleylamine hydrochloride is unique due to its dual role as a reducing agent and stabilizer in nanoparticle synthesis. Its ability to form stable complexes with metal ions and its surfactant properties make it highly versatile in various applications .
Properties
IUPAC Name |
(Z)-octadec-9-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKDVHMUUZHRY-KVVVOXFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893541 | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41130-29-4 | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41130-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041130294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.